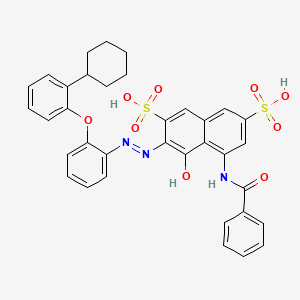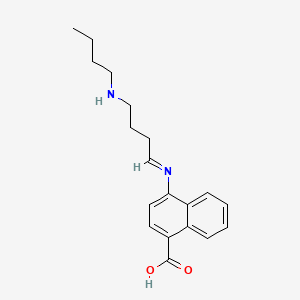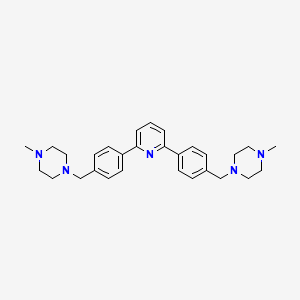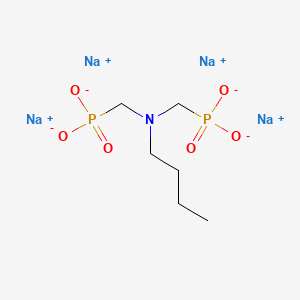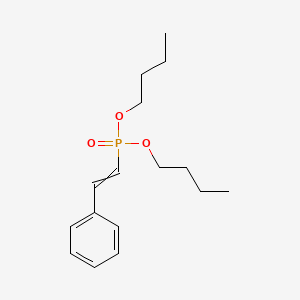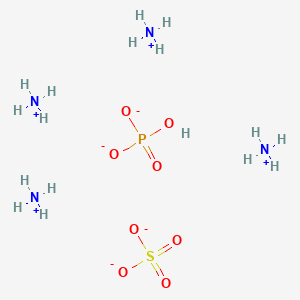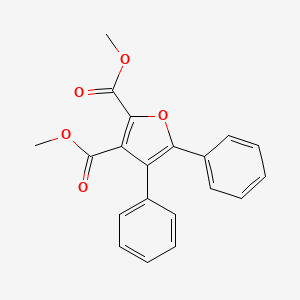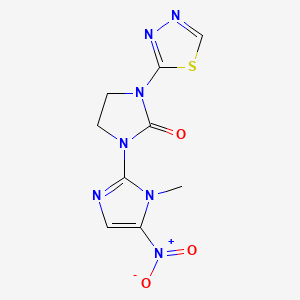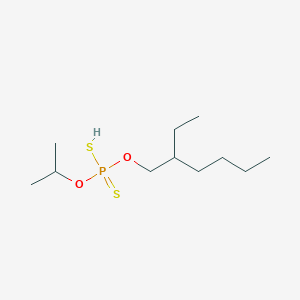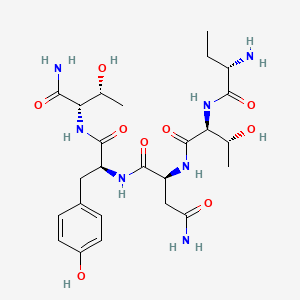
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is a complex peptide compound It consists of a sequence of amino acids, including L-threonine, L-2-aminobutanoic acid, L-threonine, L-asparagine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: Utilized in the development of biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism by which L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-phenylalanyl-: Similar structure but with phenylalanine instead of tyrosine.
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-glutaminyl-L-tyrosyl-: Contains glutamine instead of asparagine.
L-Threoninamide, L-2-aminobutanoyl-L-serinyl-L-asparaginyl-L-tyrosyl-: Serine replaces threonine.
Uniqueness
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for unique oxidative reactions, and the combination of amino acids can influence its interaction with biological targets.
Properties
CAS No. |
123951-84-8 |
|---|---|
Molecular Formula |
C25H39N7O9 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H39N7O9/c1-4-15(26)22(38)32-20(12(3)34)25(41)30-17(10-18(27)36)23(39)29-16(9-13-5-7-14(35)8-6-13)24(40)31-19(11(2)33)21(28)37/h5-8,11-12,15-17,19-20,33-35H,4,9-10,26H2,1-3H3,(H2,27,36)(H2,28,37)(H,29,39)(H,30,41)(H,31,40)(H,32,38)/t11-,12-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
ZSPUZMYNBPIWRV-QJYAINQKSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
Canonical SMILES |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
